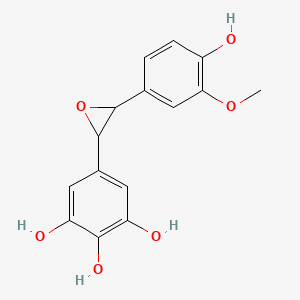
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O This compound is characterized by the presence of bromomethyl, difluoromethoxy, and fluorine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethoxy)-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1-(difluoromethoxy)-3-fluorobenzene, while nitration results in the formation of 2-(bromomethyl)-1-(difluoromethoxy)-3-fluoronitrobenzene .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In general, the compound can interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- 2-(Bromomethyl)-1-(trifluoromethoxy)-3-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethoxy)-3-fluorobenzene
Uniqueness
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is unique due to the combination of bromomethyl, difluoromethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6BrF3O |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2 |
Clave InChI |
PCEIEOVWJGVDNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
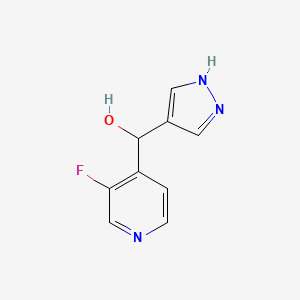
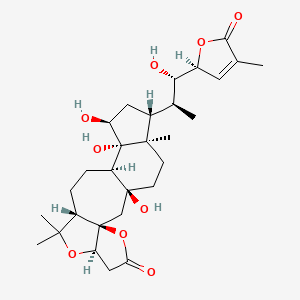
![1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13065981.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065983.png)
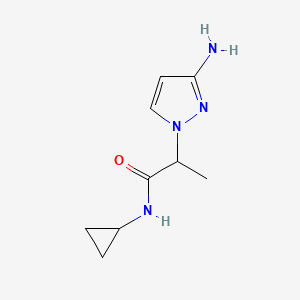
![1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066006.png)
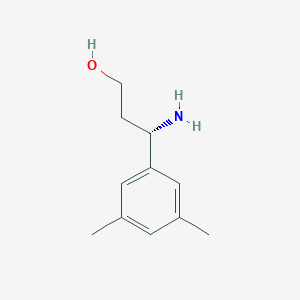
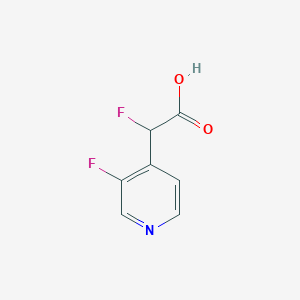
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
